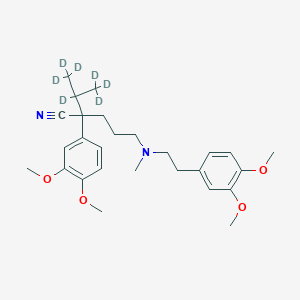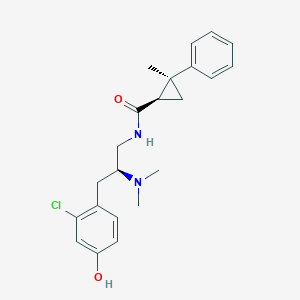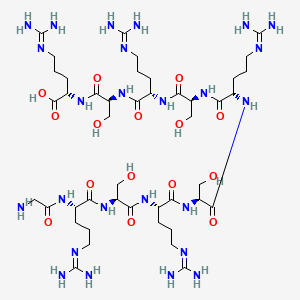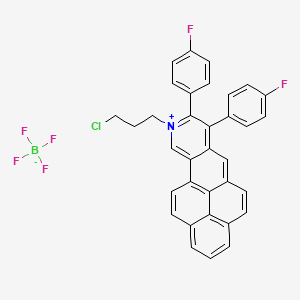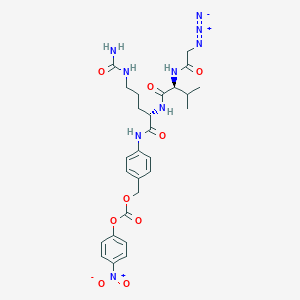
N3-VC-Pab-pnp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-VC-Pab-pnp is a compound used primarily as an intermediate in the synthesis of bicyclic peptide ligand STING conjugates. It is a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is also involved in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N3-VC-Pab-pnp is synthesized through a series of chemical reactions involving the introduction of an azide group. The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) is a key step in its synthesis. This reaction typically requires copper(I) catalysts and can be performed under mild conditions, making it a versatile and efficient method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: N3-VC-Pab-pnp undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper(I) catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper(I) catalysts, alkyne-containing molecules, mild reaction conditions.
SPAAC: DBCO or BCN-containing molecules, ambient conditions.
Major Products: The major products of these reactions are triazole-containing compounds, which are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
N3-VC-Pab-pnp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
N3-VC-Pab-pnp exerts its effects through its azide group, which participates in cycloaddition reactions to form triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis. The molecular targets and pathways involved in these reactions include the alkyne groups in CuAAC and the DBCO or BCN groups in SPAAC .
Comparaison Avec Des Composés Similaires
N3-VC-Pab-pnp: Contains an azide group, used in CuAAC and SPAAC reactions.
Uniqueness: this compound is unique due to its versatility in click chemistry and its ability to participate in both copper-catalyzed and strain-promoted cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioconjugates .
Propriétés
Formule moléculaire |
C27H33N9O9 |
|---|---|
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |
Clé InChI |
KNEXKZRDWGNMRR-GMAHTHKFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
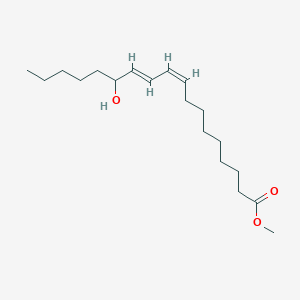
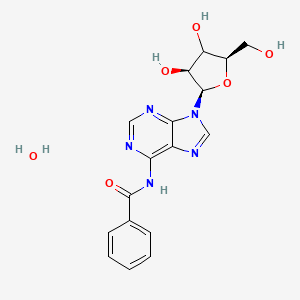
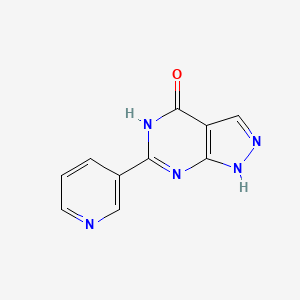
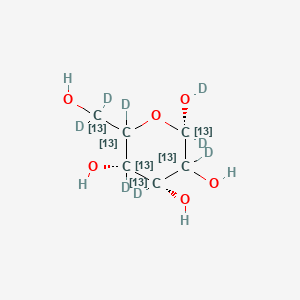
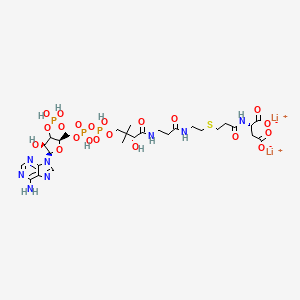
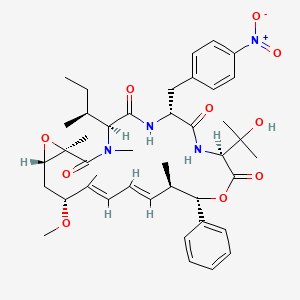
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
